4-(2-chlorobenzyl)-N-(2-thienylmethylene)-1-piperazinamine
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Overview
Description
“4-(2-chlorobenzyl)-N-(2-thienylmethylene)-1-piperazinamine” is a chemical compound involved in various chemical syntheses and reactions. Although the direct references to this specific compound are limited, its related derivatives and structural analogs have been extensively studied for their chemical and biological properties.
Synthesis Analysis
The synthesis of related piperazine derivatives involves multiple steps, including nucleophilic aromatic substitution (S(N)Ar) reactions, condensation, and reduction processes. For instance, compounds like 4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide were synthesized using microwave-assisted methods for rapid generation of the heteroaryl ether core structure, showcasing the methods that might be applied to synthesize the target compound (Williams et al., 2010).
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be characterized using techniques such as X-ray crystallography, which helps in understanding the conformation and polymorphism. For example, studies on organic crystal engineering with piperazine diones have shown different hydrogen-bonding networks and polymorphic forms, which can be relevant for understanding the structure of “this compound” (Weatherhead-Kloster et al., 2005).
Chemical Reactions and Properties
Piperazine compounds participate in various chemical reactions, including N-arylation, alkylation, and amide bond formation. These reactions are crucial for modifying the chemical and biological properties of the molecules. The reactivity can be influenced by substituents on the piperazine ring or the attached aryl groups, as seen in the synthesis and reactivity studies of similar compounds (Romagnoli et al., 2008).
properties
IUPAC Name |
N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-thiophen-2-ylmethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3S/c17-16-6-2-1-4-14(16)13-19-7-9-20(10-8-19)18-12-15-5-3-11-21-15/h1-6,11-12H,7-10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTMEFAGGJWCQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)N=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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